(R)-Ofloxacin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ofloxacin-d3 is a deuterated form of ®-Ofloxacin, a chiral fluoroquinolone antibiotic. The deuterium atoms replace the hydrogen atoms in the molecular structure, which can enhance the compound’s stability and provide unique properties for research and pharmaceutical applications. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ofloxacin-d3 involves the incorporation of deuterium atoms into the ofloxacin molecule. One common method is the catalytic hydrogenation of ®-Ofloxacin using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the molecule.
Industrial Production Methods
Industrial production of ®-Ofloxacin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield. The deuterium gas used in the process is often sourced from specialized suppliers to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
®-Ofloxacin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert ®-Ofloxacin-d3 to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted analogs of ®-Ofloxacin-d3.
Scientific Research Applications
®-Ofloxacin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of ofloxacin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ofloxacin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations.
Mechanism of Action
®-Ofloxacin-d3 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The deuterium atoms in ®-Ofloxacin-d3 do not significantly alter the mechanism of action but can provide insights into the metabolic stability and pathways of the compound.
Comparison with Similar Compounds
Similar Compounds
®-Ofloxacin: The non-deuterated form of ®-Ofloxacin-d3, with similar antibacterial properties.
Levofloxacin: A chiral isomer of ofloxacin with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
®-Ofloxacin-d3 is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and provide valuable information in pharmacokinetic and metabolic studies. The deuterium labeling allows researchers to trace the compound’s behavior in biological systems more accurately, making it a valuable tool in drug development and research.
Properties
IUPAC Name |
(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-AHTUJLEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.